5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Overview
Description
Synthesis Analysis
5-PSID and its derivatives have been synthesized from pyrrolidine-2,4-dione (tetramic acid). These derivatives have been explored for their potential in forming various heterotricyclic compounds, including pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives.Molecular Structure Analysis
The molecular formula of 5-PSID is C12H12N2O4S, and it has a molecular weight of 280.3 g/mol .Scientific Research Applications
Synthesis and Derivative Formation
- 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione and its derivatives, synthesized from pyrrolidine-2,4-dione (tetramic acid), have been explored for their potential in forming various heterotricyclic compounds. These derivatives include pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, contributing to the field of organic synthesis and medicinal chemistry (Sorokina et al., 2007).
Anticonvulsant Activity
- Some synthesized 3,5-disubstituted pyrrolidine-2,4-diones, including 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione derivatives, have demonstrated anticonvulsant activity. This highlights their potential application in the development of new therapeutic agents for treating seizure disorders (Sorokina et al., 2007).
Cytotoxic Activity and ROS Generation
- Selenium-containing dispiro indolinones, which can be related to 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione derivatives, show significant cytotoxic activity against cancer cell lines. These compounds also influence the level of intracellular reactive oxygen species (ROS), suggesting their potential application in cancer research and treatment (Novotortsev et al., 2021).
Conversion to Maleimide and Mechanistic Studies
- Studies involving the conversion of pyrrolidine-2,5-dione to maleimide, and the exploration of the properties and synthesis of these compounds, provide insights into their applications in organic synthesis and drug development. Understanding the properties and reactivity of these compounds is crucial for advancing pharmaceutical chemistry (Yan et al., 2018).
Antidepressant Potential
- Research on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, structurally related to 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, has revealed their high affinity for serotonin receptors. These compounds have shown promising results in antidepressant activity models, suggesting their potential application in the development of new treatments for depression (Wróbel et al., 2019).
Antitumor and Anti-inflammatory Properties
- Certain isatin derivatives, including those based on 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, have been evaluated for their anticonvulsant, antitumor, and anti-inflammatory activities. These studies highlight the compound's potential in developing new therapeutic agents for various diseases, including cancer and inflammatory disorders (Fayed et al., 2021).
properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCWUYHXHMXOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399500 | |
Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
CAS RN |
220510-17-8 | |
Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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